molecular formula C10H9ClN2O2 B14744502 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-

Cat. No.: B14744502
M. Wt: 224.64 g/mol
InChI Key: WKJVMQFRKWNQFX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of a chloro and methyl group on the pyridine ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe methyl group can be introduced via alkylation reactions using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolopyridine derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in key cellular processes such as proliferation, differentiation, and angiogenesis. By binding to the active site of these receptors, 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- inhibits their activity, leading to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine-4-acetic acid: Similar structure but lacks the chloro and methyl groups.

    1H-Pyrrolo[2,3-b]pyridine-6-amine: Contains an amino group instead of a chloro group.

Uniqueness

The presence of both chloro and methyl groups in 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- enhances its chemical reactivity and biological activity compared to its analogs. This unique substitution pattern allows for more specific interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

2-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

InChI

InChI=1S/C10H9ClN2O2/c1-5-2-7(11)13-10-9(5)6(4-12-10)3-8(14)15/h2,4H,3H2,1H3,(H,12,13)(H,14,15)

InChI Key

WKJVMQFRKWNQFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=CN2)CC(=O)O)Cl

Origin of Product

United States

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